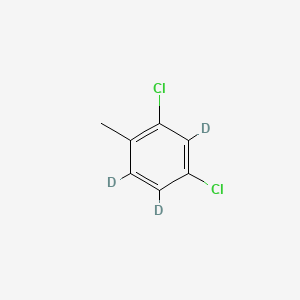

2,4-Dichlorotoluene-3,5,6-D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,4-Dichlorotoluène-3,5,6-D3 est un dérivé deutéré du 2,4-dichlorotoluène. Il s'agit d'un liquide incolore présentant une odeur caractéristique et utilisé principalement dans la recherche scientifique comme composé isotopiquement marqué . La formule moléculaire du 2,4-Dichlorotoluène-3,5,6-D3 est C7H3D3Cl2CH3 et sa masse moléculaire est de 164,05 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation du 2,4-Dichlorotoluène-3,5,6-D3 implique la chloration du toluène. Le procédé comprend généralement les étapes suivantes :

Mélange de 5-chloro-2-méthylaniline avec un acide : Le mélange est agité et refroidi à -10 à 15°C.

Ajout de nitrites : L'ajout est contrôlé pour maintenir la température inférieure à 15°C.

Réaction de décomposition thermique : La température est maintenue entre 15 et 60°C.

Séparation et purification : La phase organique est séparée, lavée à neutralité et distillée pour éliminer les sous-produits.

Méthodes de production industrielle

En milieu industriel, la production du 2,4-Dichlorotoluène-3,5,6-D3 suit des étapes similaires, mais à plus grande échelle. L'utilisation de catalyseurs tels que Cu, Fe, Sb ou Al dans des solvants comme le chloroforme ou le dichlorométhane peut améliorer le rendement et réduire les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

Le 2,4-Dichlorotoluène-3,5,6-D3 subit diverses réactions chimiques, notamment:

Oxydation : Il peut être oxydé pour former des acides benzoïques chlorés correspondants.

Réduction : Les réactions de réduction peuvent le convertir en toluènes chlorés contenant moins d'atomes de chlore.

Substitution : Les réactions de substitution halogénée peuvent remplacer les atomes de chlore par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Des réactifs tels que l'iodure de sodium (NaI) dans l'acétone peuvent faciliter l'échange d'halogène.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers acides benzoïques chlorés, des chlorotoluènes réduits et des dérivés substitués en fonction des conditions réactionnelles .

Applications de la recherche scientifique

Le 2,4-Dichlorotoluène-3,5,6-D3 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique. Certaines applications clés incluent :

Chimie : Utilisé comme étalon de référence en spectrométrie de masse et en spectroscopie RMN.

Biologie : Employé dans des études métaboliques pour tracer les voies biochimiques.

Médecine : Utilisé dans le développement de médicaments et les études pharmacocinétiques.

Industrie : Appliqué dans la synthèse de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du 2,4-Dichlorotoluène-3,5,6-D3 implique son interaction avec des cibles moléculaires par le biais d'un marquage isotopique. Les atomes de deutérium dans le composé fournissent une signature unique qui peut être détectée à l'aide de techniques analytiques. Cela permet aux chercheurs d'étudier le comportement, la distribution et la transformation du composé dans divers systèmes .

Applications De Recherche Scientifique

2,4-Dichlorotoluene-3,5,6-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include :

Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies.

Industry: Applied in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,4-Dichlorotoluene-3,5,6-D3 involves its interaction with molecular targets through isotopic labeling. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques. This allows researchers to study the compound’s behavior, distribution, and transformation in various systems .

Comparaison Avec Des Composés Similaires

Composés similaires

2,5-Dichlorotoluène : Un autre isomère ayant des propriétés similaires mais des schémas de substitution différents.

2,6-Dichlorotoluène : Utilisé dans des applications similaires, mais possède une réactivité différente.

3,4-Dichlorotoluène : Un autre isomère présentant un comportement chimique distinct.

Unicité

Le 2,4-Dichlorotoluène-3,5,6-D3 est unique en raison de son marquage au deutérium, ce qui offre des avantages distincts dans les études de traçage et d'analyse. Son schéma de substitution spécifique le rend également approprié pour des réactions et des applications chimiques ciblées .

Propriétés

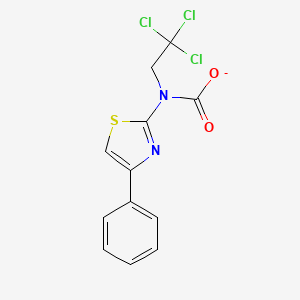

Formule moléculaire |

C7H6Cl2 |

|---|---|

Poids moléculaire |

164.04 g/mol |

Nom IUPAC |

1,3-dichloro-2,4,5-trideuterio-6-methylbenzene |

InChI |

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |

Clé InChI |

FUNUTBJJKQIVSY-NRUYWUNFSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C)Cl)[2H])Cl)[2H] |

SMILES canonique |

CC1=C(C=C(C=C1)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12295787.png)

![Benzeneethanol, a-[4-[2-(diethylamino)ethoxy]phenyl]-4-methoxy-a-phenyl-](/img/structure/B12295790.png)

![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12295794.png)

![6-Cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione](/img/structure/B12295797.png)

![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)